2-Pentenoic acid, 5-phenyl-, methyl ester, (2Z)-
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Overview
Description
2-Pentenoic acid, 5-phenyl-, methyl ester, (2Z)- is an organic compound with the molecular formula C12H14O2. It belongs to the class of compounds known as pentenoic acids, which are characterized by a five-carbon chain with a double bond and a carboxylic acid group. This particular compound is an ester derivative, where the carboxylic acid group is esterified with a methyl group. The (2Z)- configuration indicates the geometric isomerism around the double bond, with the substituents on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 5-phenyl-, methyl ester, (2Z)- can be achieved through several synthetic routes. One common method involves the esterification of 2-Pentenoic acid, 5-phenyl-, (2Z)- with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pentenoic acid, 5-phenyl-, methyl ester, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-Pentenoic acid, 5-phenyl-, (2Z)- or corresponding ketones.
Reduction: Formation of 2-Pentenoic acid, 5-phenyl-, methyl alcohol, (2Z)-.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentenoic acid, 5-phenyl-, methyl ester, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 5-phenyl-, methyl ester, (2Z)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The double bond in the (2Z)- configuration can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Pentenoic acid, 5-phenyl-, (2Z)-: The parent carboxylic acid of the ester.
2-Pentenoic acid, 5-phenyl-, ethyl ester, (2Z)-: An ester derivative with an ethyl group instead of a methyl group.
2-Pentenoic acid, 4-methyl-, methyl ester: A similar ester with a methyl group at the 4-position instead of a phenyl group.
Uniqueness
2-Pentenoic acid, 5-phenyl-, methyl ester, (2Z)- is unique due to its specific structural features, including the phenyl group and the (2Z)- configuration. These characteristics influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
129042-95-1 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 5-phenylpent-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,6-8,10H,5,9H2,1H3 |
InChI Key |
KRQKLKAPNGLSMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
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